molecular formula C14H18N2O2 B3418337 (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide CAS No. 1227694-88-3

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide

Cat. No.: B3418337
CAS No.: 1227694-88-3
M. Wt: 246.30 g/mol
InChI Key: CWHTXVLCGAQQRA-CMDGGOBGSA-N
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Description

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide is a chalcone-derived acetamide compound characterized by a dimethylamino-substituted acryloyl group attached to a phenyl ring, with a methylacetamide substituent at the nitrogen. Its molecular formula is C₁₅H₂₀N₂O₂, and it has a molecular weight of 260.33 g/mol . This compound is primarily utilized in research settings, particularly in studies involving nonlinear optical materials and as a precursor in pharmaceutical syntheses .

Properties

IUPAC Name

N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11(17)16(4)13-7-5-6-12(10-13)14(18)8-9-15(2)3/h5-10H,1-4H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHTXVLCGAQQRA-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C1=CC=CC(=C1)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436688
Record name N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227694-88-3, 96605-65-1
Record name N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227694-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide typically involves the reaction of (E)-3-(4-(dimethylamino)phenyl)acrylic acid with N-methylacetamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired (E)-configuration is maintained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biological pathways. For instance, it has been shown to activate CREB-mediated neuroprotection in Alzheimer’s disease models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Key Derivatives

The compound shares structural motifs with several derivatives, differing primarily in substituents on the phenyl ring or the acetamide group. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score Key Features
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide (Target) 96605-65-1 C₁₅H₂₀N₂O₂ 260.33 1.00 Methyl group on acetamide; dimethylamino acryloyl
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide 2058-74-4 C₁₆H₂₂N₂O₂ 274.36 0.85 Ethyl group on acetamide; higher lipophilicity
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)acetamide 1227694-86-1 C₁₃H₁₆N₂O₂ 232.28 0.88 No alkyl group on acetamide; simpler structure
N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide 109920-10-7 C₁₂H₁₄N₂O₂ 218.26 0.87 Formamide substituent; reduced steric hindrance
Deuterated analog: (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide-d5 PA STI 033720 C₁₅H₁₅D₅N₂O₂ 265.36 - Isotopically labeled for metabolic and pharmacokinetic studies

Notes:

  • Similarity scores (0.85–0.88) indicate moderate structural overlap, primarily in the acryloyl-phenyl backbone .

Optical and Photophysical Properties

The dimethylamino-acryloyl group confers solvent-dependent nonlinear optical (NLO) properties. Comparative studies include:

  • Target Compound: Exhibits strong hyperpolarizability due to the electron-donating dimethylamino group and electron-withdrawing acetamide, as measured by Z-scan techniques .
  • Ethyl Analog : Shows red-shifted absorption in polar solvents (e.g., DMF) compared to the methyl derivative, attributed to enhanced charge transfer .
  • Unsubstituted Acetamide (CAS 1227694-86-1) : Lower NLO activity due to the absence of alkyl groups, reducing intramolecular charge transfer efficiency .

Q & A

Q. What are the optimal synthetic routes for (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via Claisen-Schmidt condensation between 3-aminoacetophenone and 4-(dimethylamino)benzaldehyde derivatives. Key steps include:

  • Dissolving reactants in ethanol with NaOH as a base (1:1 molar ratio) .
  • Stirring at 25–40°C for 1–2 hours to promote enolate formation and minimize side reactions .
  • Purification via recrystallization or column chromatography to achieve >98% purity . Yield optimization requires controlled stoichiometry and inert atmospheres to prevent oxidation .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing the molecular structure and confirming the E-configuration?

  • NMR Spectroscopy : 1H NMR confirms the E-configuration via coupling constants (J = 12–16 Hz for trans-vinyl protons) . 13C NMR identifies carbonyl (C=O) and acryloyl carbons.
  • X-ray Diffraction (XRD) : Single-crystal analysis resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
  • IR Spectroscopy : Detects acryloyl C=O stretches (~1650 cm⁻¹) and N-H bends .

Q. How should solubility and solvent selection be approached for this compound in experimental workflows?

  • Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s dipolar nature .
  • Solubility tests in ethanol, acetonitrile, and chloroform are recommended for recrystallization .
  • UV-Vis spectroscopy in varying solvents (e.g., toluene vs. DMF) quantifies solvatochromic shifts .

Q. What handling and stability considerations are critical for laboratory use?

  • Storage : Protect from light and moisture; store at 2–8°C in amber vials .
  • Decomposition : Monitor via TGA/DSC; degradation occurs above 150°C .
  • Safety : Use PPE (gloves, goggles) and fume hoods to avoid dermal/ocular irritation .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the nonlinear optical (NLO) properties of this compound?

  • Z-scan technique : Measures third-order susceptibility (χ³) and hyperpolarizability (β). Polar solvents (e.g., DMF) enhance intramolecular charge transfer, increasing NLO response by 30–50% .
  • Substituent tuning : Electron-donating groups (e.g., dimethylamino) amplify π-conjugation, as shown by DFT-calculated dipole moments .

Q. What computational chemistry approaches are suitable for modeling the electronic structure and optical behavior?

  • Density Functional Theory (DFT) : B3LYP/6-31G* optimizes geometry and calculates HOMO-LUMO gaps (~3.5 eV) .
  • Time-Dependent DFT (TD-DFT) : Predicts UV-Vis absorption maxima (e.g., ~450 nm) with <5% deviation from experimental data .
  • Solvent modeling : Polarizable Continuum Model (PCM) correlates solvent effects with hyperpolarizability trends .

Q. What strategies can resolve contradictions in crystallographic data between experimental and computational models?

  • Hirshfeld surface analysis : Identifies discrepancies in hydrogen-bonding networks or π-π stacking .
  • Rietveld refinement : Adjusts XRD data to match DFT-predicted bond lengths/angles .

Q. How does structural modification (e.g., N-methyl vs. N-ethyl) impact biological or material science applications?

  • Comparative studies : Swap N-methyl with bulkier groups (e.g., ethyl) to assess steric effects on solubility or optical properties .
  • Bioactivity screening : Test derivatives for kinase inhibition or fluorescence tagging, leveraging the acryloyl scaffold’s reactivity .

Methodological Insights from Key Studies

  • Synthesis : Ethanol/NaOH systems yield >85% purity; side products (e.g., Z-isomers) require HPLC separation .
  • Optical Properties : Z-scan data show χ³ values of ~10⁻¹² esu, positioning the compound as a candidate for photonic devices .
  • Computational-Experimental Synergy : TD-DFT predicts solvatochromism in DMF (λmax = 452 nm vs. experimental 445 nm) .

Contradictions and Resolutions

  • NMR vs. XRD Configuration : Discrepancies in E/Z ratios are resolved by cross-validating coupling constants (NMR) with XRD dihedral angles .
  • Solvent Polarity Paradox : Acetonitrile unexpectedly reduces NLO activity despite high polarity; this is attributed to dipole-dipole quenching .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide

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